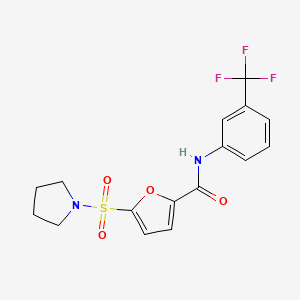
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H15F3N2O4S and its molecular weight is 388.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(pyrrolidin-1-ylsulfonyl)-N-(3-(trifluoromethyl)phenyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its biological activity, including anti-cancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a pyrrolidine sulfonyl moiety. Its molecular formula is C15H16F3N3O3S, and it has a molecular weight of 393.37 g/mol. The trifluoromethyl group enhances lipophilicity, potentially increasing bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-proliferative activity against various cancer cell lines. The following sections summarize key findings regarding its biological activity.
Anti-Cancer Activity
-
Cell Line Studies :
- The compound has shown significant cytotoxic effects in breast cancer cell lines (e.g., MCF-7) and prostate cancer cell lines, leading to apoptosis through disruption of microtubule dynamics .
- In a study involving MDA-MB-231 cells, it was observed that the compound induced G2/M arrest and activated apoptotic pathways, including the caspase cascade .
-
Mechanism of Action :
- The mechanism appears to involve inhibition of tubulin polymerization, disrupting microtubule dynamics which is critical for mitosis. This results in cell cycle arrest and subsequent apoptosis .
- Additionally, it activates c-Jun N-terminal kinase (JNK), which plays a crucial role in mediating apoptotic signals .
- Structure-Activity Relationship (SAR) :
Data Tables
The following table summarizes key studies on the biological activity of this compound:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10.5 | Tubulin disruption | |
| MDA-MB-231 | 8.2 | JNK activation | |
| HCT-116 | 15.0 | Apoptosis induction |
Case Studies
- Combination Therapy : A study explored the synergistic effects of this compound combined with doxorubicin in treating Claudin-low breast cancer subtypes, showing enhanced efficacy compared to either agent alone .
- In Vivo Studies : Preliminary animal studies indicated that administration of this compound resulted in reduced tumor growth in xenograft models, supporting its potential for development as an anti-cancer therapeutic agent .
属性
IUPAC Name |
5-pyrrolidin-1-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4S/c17-16(18,19)11-4-3-5-12(10-11)20-15(22)13-6-7-14(25-13)26(23,24)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSWNLHCHHGBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














